Z-L-Threonine alpha-benzyl ester
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Overview
Description
Z-L-Threonine alpha-benzyl ester, also known as benzyl (2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate, is a compound with the molecular formula C19H21NO5 and a molecular weight of 343.4 g/mol . It appears as a white powder and has a melting point of 77.0-84.0 °C . This compound is primarily used in the synthesis of peptides and other complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-L-Threonine alpha-benzyl ester can be synthesized through the esterification of Z-L-Threonine with benzyl alcohol. The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Z-L-Threonine alpha-benzyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: LiAlH4 in tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of Z-L-Threonine alpha-benzyl ketone.
Reduction: Formation of Z-L-Threonine alpha-benzyl alcohol.
Substitution: Formation of various substituted Z-L-Threonine derivatives.
Scientific Research Applications
Z-L-Threonine alpha-benzyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential use in drug development and as a prodrug for targeted drug delivery.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Z-L-Threonine alpha-benzyl ester involves its conversion to active metabolites through enzymatic hydrolysis. The ester bond is cleaved by esterases, releasing the active Z-L-Threonine and benzyl alcohol. The released Z-L-Threonine can then participate in various biochemical pathways, including protein synthesis and metabolic regulation.
Properties
Molecular Formula |
C19H21NO5 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
benzyl (2S,3S)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C19H21NO5/c1-14(21)17(18(22)24-12-15-8-4-2-5-9-15)20-19(23)25-13-16-10-6-3-7-11-16/h2-11,14,17,21H,12-13H2,1H3,(H,20,23)/t14-,17-/m0/s1 |
InChI Key |
VBKUVUJWFDXTMS-YOEHRIQHSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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